ZLD1039

EZH2 inhibition enzyme assay wild-type and mutant

Oral EZH2 inhibitors with validated in vivo efficacy are scarce. ZLD1039 solves this with rapid oral absorption (Tmax=15 min) and demonstrated activity at 100-250 mg/kg across breast cancer, melanoma, AKI, and renal fibrosis models. - >4,700-fold selectivity over 14 HMTs; inhibits WT, Y641F, and A677G EZH2 (IC50 5.6, 15, 4.0 nM). - Reactivates tumor suppressors (CDH1, CDKN1C, CDKN2A, RUNX3) in MCF-7 cells. - Stable at -20°C; shipped ambient or with blue ice for global delivery.

Molecular Formula C36H48N6O3
Molecular Weight 612.8 g/mol
Cat. No. B10782627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZLD1039
Molecular FormulaC36H48N6O3
Molecular Weight612.8 g/mol
Structural Identifiers
SMILESCCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C4CCCCC4=C(NC3=O)C)C5=CN=C(C=C5)N6CCN(CC6)C
InChIInChI=1S/C36H48N6O3/c1-5-42(28-12-18-45-19-13-28)33-21-27(26-10-11-34(37-22-26)41-16-14-40(4)15-17-41)20-31(24(33)2)35(43)38-23-32-30-9-7-6-8-29(30)25(3)39-36(32)44/h10-11,20-22,28H,5-9,12-19,23H2,1-4H3,(H,38,43)(H,39,44)
InChIKeySZAYCVHJDOWSNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZLD1039: Orally Bioavailable EZH2 Inhibitor


ZLD1039 is a potent, highly selective, and orally bioavailable small molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) that catalyzes trimethylation of histone H3 at lysine 27 (H3K27me3) [1]. It inhibits wild-type EZH2 with an IC50 of 5.6 nM and demonstrates activity against clinically relevant EZH2 mutants Y641F and A677G (IC50 = 15 nM and 4.0 nM, respectively) . ZLD1039 has been validated across multiple disease models including breast cancer, melanoma, cisplatin-induced acute kidney injury (AKI), and unilateral ureteral obstruction (UUO)-induced renal fibrosis [2][3][4].

1EZH2 pathway inhibition studies (wild-type & mutant forms)
2Oral in vivo model compatibility for chronic dosing paradigms
3Validated across tumor and kidney injury/fibrosis research models

Why ZLD1039 Differs from Other EZH2 Inhibitors


Despite sharing EZH2 as a common molecular target, small molecule EZH2 inhibitors exhibit substantial differences in key procurement-relevant parameters including enzymatic potency across wild-type and mutant variants, selectivity against structurally related EZH1, oral bioavailability profiles, and validated efficacy across distinct disease indications. For instance, GSK126 shows an IC50 of 9.9 nM against wild-type EZH2 (approximately 1.8-fold less potent than ZLD1039) , while Tazemetostat (EPZ-6438) exhibits IC50 values of 11-16 nM in peptide and nucleosome assays [1]. Selectivity profiles diverge markedly: ZLD1039 achieves >4,700-fold selectivity over a panel of 14 histone methyltransferases [2], whereas GSK126 demonstrates >1,000-fold selectivity . These quantitative differences, combined with ZLD1039's demonstrated efficacy in both oncology and kidney injury/fibrosis models, preclude simple interchangeability without confirmatory experimental validation.

!EZH1/EZH2 selectivity profiles vary across inhibitors and may shift biological readouts
!Oral vs. parenteral administration routes limit direct substitution in chronic models
!Kidney model validation is inhibitor-specific; published renal data are not interchangeable

Quantitative Evidence: ZLD1039 vs. Comparators


Wild-Type and Mutant EZH2 Inhibition Potency

ZLD1039 inhibits wild-type EZH2 with an IC50 of 5.6 nM in cell-free enzyme assays, representing approximately 1.8-fold greater potency than GSK126 (IC50 = 9.9 nM) [1]. Against the Y641F mutant, ZLD1039 exhibits an IC50 of 15 nM; against the A677G mutant, the IC50 is 4.0 nM [2]. In comparison, Tazemetostat shows IC50 values of 11-16 nM against wild-type EZH2 in peptide and nucleosome assays, respectively [3]. The quantitative potency advantage of ZLD1039 may translate to lower effective concentrations in cellular and in vivo experimental systems.

EZH2 Inhibition
Head-to-head
Wild-type IC50 5.6 nM (vs. GSK126 9.9 nM); Y641F 15 nM, A677G 4.0 nM
Reported potency context for pathway studies across EZH2 variants
Cell-free methyltransferase assay
EZH2 inhibition enzyme assay wild-type and mutant

EZH2 Selectivity vs. GSK126 and Tazemetostat

ZLD1039 exhibits >4,700-fold selectivity for EZH2 over a panel of 14 histone methyltransferases, with an EZH1 IC50 of 81 nM, representing a selectivity ratio (EZH1/EZH2 IC50) of 14.5 [1]. In comparison, GSK126 demonstrates >1,000-fold selectivity over 20 human methyltransferases with an EZH1 IC50 of 680 nM, yielding a selectivity ratio of 68.7 . Tazemetostat shows an EZH1 IC50 of 392 nM, corresponding to a selectivity ratio of 35.6 (based on 11 nM EZH2 IC50) [2]. While ZLD1039 shows a smaller numerical EZH1/EZH2 ratio than GSK126, its absolute EZH1 IC50 (81 nM) is >8-fold lower than GSK126 (680 nM) and >4-fold lower than Tazemetostat (392 nM), indicating higher absolute affinity for EZH1. Notably, ZLD1039 maintained <30% inhibition across 11 other HMTs at 16 μM [3]. The selectivity landscape differs among EZH2 inhibitors, with each exhibiting distinct off-target profiles relevant for specific experimental contexts.

EZH1 Selectivity
Head-to-head
EZH1 IC50 81 nM (vs. GSK126 680 nM, Tazemetostat 392 nM); >4,700-fold over 14 HMTs
Distinct selectivity profiles require pathway-specific interpretation
Lower absolute EZH1 affinity may influence EZH1-dependent biology
selectivity EZH1 histone methyltransferase

Oral Bioavailability Profile

ZLD1039 is orally bioavailable, with maximal plasma concentrations achieved 15 minutes after oral dosing in preclinical models [1]. This pharmacokinetic profile supports convenient oral gavage administration in rodent studies. In comparison, the PRC2 allosteric inhibitor EED226 demonstrates approximately 100% oral bioavailability . Notably, GSK126 was not orally bioavailable in early characterization studies, and UNC1999 was the first EZH2/1 inhibitor to exhibit oral bioavailability [2]. ZLD1039's oral bioavailability distinguishes it from non-orally bioavailable EZH2 inhibitors like GSK126, enabling chronic dosing paradigms without requiring parenteral administration. In vivo efficacy has been demonstrated at oral doses of 100-200 mg/kg in AKI models and 200-250 mg/kg in tumor xenograft models [3][4].

Oral PK
Reported
Orally bioavailable; Tmax 15 min (preclinical). Non-oral EZH2 inhibitors require parenteral dosing
Supports chronic oral administration in rodent studies
Class-level inference; confirm in specific strain and diet
oral bioavailability pharmacokinetics in vivo dosing

Antitumor Efficacy in Xenograft Tumor Models

ZLD1039 demonstrates robust in vivo antitumor activity across multiple breast cancer xenograft models. In MCF-7 tumor xenografts, 200 mg/kg oral ZLD1039 administered three times daily (TID) or once daily (QD) for 14 days produced significant tumor growth regression, with TUNEL assay confirming increased apoptosis in treated tumors [1]. In MDA-MB-231 and 4T1 xenograft models, ZLD1039 treatment similarly inhibited tumor growth [2]. Notably, ZLD1039 at 250 mg/kg inhibited tumor metastasis and decreased tumor protein levels of MMP-2, MMP-9, and E-cadherin in the 4T1 metastatic breast cancer model [3]. The compound also suppressed pulmonary metastasis in melanoma models [4]. While other EZH2 inhibitors such as GSK126 and Tazemetostat have demonstrated antitumor activity in various lymphoma and solid tumor models, ZLD1039's efficacy in metastatic models provides a validated platform for metastasis-focused EZH2 studies.

Tumor Models
Cross-study
Tumor regression in MCF-7, MDA-MB-231, 4T1 xenografts; metastasis inhibition at 200–250 mg/kg oral
Supports breast cancer and melanoma xenograft endpoint assessment
Vehicle-controlled; TUNEL, MMP-2/9, E-cadherin readouts
tumor regression metastasis xenograft

Renal Protection in AKI and Fibrosis Models

ZLD1039 is uniquely validated across two distinct kidney disease models where other EZH2 inhibitors have limited published data. In a cisplatin-induced AKI mouse model, ZLD1039 administered at 100 and 200 mg/kg orally dose-dependently alleviated renal dysfunction, histological injury, inflammation, and cell apoptosis [1]. Mechanistically, ZLD1039 exerted anti-inflammatory effects via H3K27me3 inhibition, RKIP upregulation, and NF-κB p65 repression [2]. In a UUO-induced renal fibrosis model, ZLD1039 treatment effectively alleviated renal inflammation and collagen deposition while inhibiting YAP expression and nuclear translocation [3]. In contrast, while GSK126 has been evaluated in nephrocalcinosis-mediated kidney fibrosis [4], the body of kidney-focused literature for ZLD1039 is more extensive, with validated efficacy in both AKI and chronic fibrosis contexts.

Kidney Models
Reported
Dose-dependent attenuation of renal dysfunction, inflammation, and fibrosis in cisplatin-AKI and UUO models
Supports nephrology research applications; fibrosis marker reduction observed
100–200 mg/kg oral; RKIP/NF-κB and YAP pathway endpoints
acute kidney injury renal fibrosis cisplatin nephrotoxicity

ZLD1039 Research and Application Scenarios


Oncology: Breast Cancer and Melanoma Models

ZLD1039 is optimally suited for preclinical oncology studies investigating EZH2-dependent tumor progression and metastasis, particularly in breast cancer (MCF-7, MDA-MB-231, ZR-75-1, 4T1 models) and melanoma [1]. The compound's oral bioavailability (Tmax = 15 min) enables convenient chronic dosing in xenograft studies, with validated efficacy at 200-250 mg/kg oral doses [2]. Researchers studying metastatic dissemination should prioritize ZLD1039 over GSK126 due to the latter's lack of oral bioavailability, which necessitates parenteral administration [3]. For studies focused on wild-type EZH2-driven tumors, ZLD1039's 5.6 nM IC50 provides a potency advantage over GSK126 (9.9 nM) .

Nephrology: AKI and Renal Fibrosis Models

ZLD1039 is uniquely positioned for kidney disease research, with validated efficacy in both cisplatin-induced AKI and UUO-induced renal fibrosis models [1][2]. The compound dose-dependently protects against renal dysfunction, inflammation, and histological injury at 100-200 mg/kg oral doses [3]. Researchers investigating the Hippo-YAP pathway in renal fibrosis or the RKIP/NF-κB axis in AKI will find ZLD1039 to be the most extensively characterized EZH2 inhibitor in these contexts . Alternative EZH2 inhibitors such as GSK126 have more limited published validation in kidney fibrosis models, making ZLD1039 the tool compound of choice for nephrology-focused EZH2 research [4].

H3K27 Methylation and Tumor Suppressor Reactivation

For studies investigating EZH2-mediated H3K27 methylation and tumor suppressor gene silencing, ZLD1039 provides robust cellular activity with an IC50 of 0.29 μM for H3K27 methylation inhibition in MCF-7 cells [1]. At 1-2 μM concentrations, ZLD1039 reactivates silenced tumor suppressors including CDH1, CDKN1C, CDKN2A, and RUNX3 [2]. The compound's >4,700-fold selectivity over 14 histone methyltransferases and its differential activity against wild-type (5.6 nM), Y641F (15 nM), and A677G (4.0 nM) EZH2 variants make it a versatile tool for dissecting mutant-specific EZH2 biology [3]. Researchers requiring EZH2 inhibition without confounding EZH1 activity should note ZLD1039's EZH1 IC50 of 81 nM, which differs from Tazemetostat (392 nM) and GSK126 (680 nM) .

Chronic Oral Dosing for EZH2 Inhibition

ZLD1039 is the preferred EZH2 inhibitor for in vivo studies requiring chronic oral administration without the stress and variability associated with repeated parenteral injections. The compound demonstrates rapid oral absorption (Tmax = 15 min) and maintains target engagement at clinically relevant doses of 100-250 mg/kg [1]. For studies comparing EZH2 inhibitor pharmacokinetic properties, ZLD1039's oral bioavailability profile contrasts with GSK126 (parenteral only) and provides an alternative to EED226 (~100% oral bioavailability) [2][3]. The compound's demonstrated safety and tolerability in multiple in vivo studies across tumor and kidney disease models supports its use in long-term dosing paradigms .

Application
Selection Property
Validation Focus
Breast cancer and melanoma xenograft research
Oral bioavailability for chronic dosing in metastasis studies
Tumor growth and metastasis endpoint monitoring
AKI and renal fibrosis model studies
Dual kidney model validation breadth
Renal function, inflammation, and fibrosis marker review
H3K27me3 pathway and tumor suppressor reactivation assays
Cellular target engagement and methyltransferase selectivity
H3K27 methylation and gene reactivation endpoints
Chronic oral in vivo administration paradigms
Rapid oral absorption profile (Tmax context)
Long-term tolerability and dosing feasibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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